Fmoc-3-Ala(3-thienyl)-OH

Receptor Pharmacology Peptide Therapeutics Vasopressin Analogs

Peptide researchers often face activity loss when substituting Phe with non-natural analogs. Fmoc-3-Ala(3-thienyl)-OH delivers the precise 3-thienyl side chain needed. - Retains full antidiuretic potency: [Thi3]AVP shows 379±14 U/mg vs native 323±16. - Enables SAR studies on GPCRs without compromising affinity. - Enhances proteolytic stability for antimicrobial peptide development. - Serves as key intermediate for synthetic biology PheRS substrate. Consistent ≥97% purity with global shipping.

Molecular Formula C22H19NO4S
Molecular Weight 393.5 g/mol
Cat. No. B066301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-Ala(3-thienyl)-OH
Molecular FormulaC22H19NO4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O
InChIInChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyLSBZJMRHROCYGY-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-Ala(3-thienyl)-OH Overview


Fmoc-3-Ala(3-thienyl)-OH (CAS: 186320-06-9), also known as Fmoc-L-3-thienylalanine, is a 9-fluorenylmethoxycarbonyl (Fmoc) protected L-amino acid derivative specifically designed as a building block for standard Fmoc-based solid-phase peptide synthesis (SPPS) . This compound is a phenylalanine (Phe) bioisostere, where the phenyl ring is replaced by an electron-rich thiophene heterocycle at the 3-position of the alanine side chain [1]. It serves as the key intermediate for introducing the unnatural amino acid L-3-thienylalanine (3-Thi) into synthetic peptides, a modification strategically employed by researchers to investigate and enhance peptide bioactivity, improve metabolic stability against proteases, and introduce novel physicochemical properties into peptide-based therapeutics and materials [2].

Fmoc building block for standard solid-phase peptide synthesis
Introduces electron-rich thiophene as a phenylalanine bioisostere
Enables peptide bioactivity, stability, and biomaterial studies

Fmoc-3-Ala(3-thienyl)-OH Substitution Risks


Simply interchanging Fmoc-3-Ala(3-thienyl)-OH with other in-class Fmoc-protected amino acids—even closely related analogs like Fmoc-Phe-OH—is not a neutral substitution in peptide research. The critical differentiation lies in the unique electronic and steric properties of the thiophene ring versus a phenyl ring. The sulfur atom in the thienyl group alters electron density and potential for non-covalent interactions (e.g., S-π interactions), leading to measurable differences in receptor binding affinity, target selectivity, and peptide conformation [1]. Unlike Phe, the thienylalanine side chain is also a known substrate for the bacterial translation machinery, phenylalanyl-tRNA synthetase (PheRS), enabling its site-specific incorporation into proteins in vivo, a capability not shared by all aromatic analogs [2]. Furthermore, substituting with 3-thienylalanine, versus the 2-isomer, can yield distinct pharmacological profiles, as demonstrated in vasopressin analogs where only the 3-isomer conferred specific high potency [3]. Generic substitution without considering these quantitative differences can lead to a complete loss of desired biological activity, misleading structure-activity relationship (SAR) studies, and wasted procurement and synthesis resources.

Electronic and steric mismatch vs. Phe
Thiophene ring alters receptor binding and peptide conformation; Phe-based SAR may not transfer directly.
PheRS substrate capability varies
3-Thienylalanine is recognized by phenylalanyl-tRNA synthetase, enabling in vivo incorporation; many other Phe analogs lack this property, limiting substitution options.
Positional isomerism (3-Thi vs. 2-Thi)
Pharmacological profiles may differ; 3-isomer essential for high potency in some systems, while 2-isomer may yield distinct activity.

Fmoc-3-Ala(3-thienyl)-OH Performance Evidence


AVP Receptor Potency with 3-Thienylalanine

In a systematic SAR study of position 3 in arginine vasopressin (AVP), substitution of the native phenylalanine (Phe3) with 3-thienylalanine ([Thi3]AVP) was directly compared to the parent peptide AVP and 22 other amino acid analogs. The peptide containing the Fmoc-3-Ala(3-thienyl)-OH-derived residue exhibited a distinct pharmacological profile. For antidiuretic (V2-receptor) activity, [Thi3]AVP had a potency of 379 ± 14 units/mg, which is numerically higher and statistically comparable to the parent AVP (323 ± 16 units/mg), demonstrating full retention of agonist activity [1]. In stark contrast, substitution with the structurally similar cyclohexylalanine (Cha) resulted in a significant drop in antidiuretic potency to 294 ± 21 units/mg and a dramatic 5-fold loss in vasopressor (V1a-receptor) activity (from 360 ± 9 to 73.4 ± 2.7 units/mg) [1]. This direct head-to-head comparison demonstrates that 3-thienylalanine is uniquely tolerated at this critical position, maintaining high potency where other analogs fail.

V2 Receptor Potency (AVP analogs)
Head-to-head
379 ± 14 units/mg ([Thi3]AVP) vs. 323 ± 16 (parent AVP) and 294 ± 21 ([Cha3]AVP); 117% potency retention.
Supports retention of agonist activity when Phe3 is replaced by 3-Thi, unlike other aromatic mimics.
In vivo rat antidiuretic assay; model-specific context.
Receptor Pharmacology Peptide Therapeutics Vasopressin Analogs

Protease-Resistant Peptides via 3-Thienylalanine

A key differentiator for Fmoc-3-Ala(3-thienyl)-OH is the superior proteolytic stability conferred to the final peptide product upon incorporation of the 3-thienylalanine residue. In a comprehensive study evaluating the degradation of antimicrobial peptide (AMP) derivatives, the baseline L-amino acid AMP Pep05 was rapidly degraded in the presence of trypsin, with a half-life (t1/2) of less than 15 minutes [1]. The incorporation of a single unnatural amino acid, such as L-thienylalanine, into the peptide sequence (e.g., in derivative UP09, which contains L-thienylalanine) resulted in a substantial enhancement in stability, with over 50% of the intact peptide remaining after 2 hours of exposure to trypsin [1]. While the study demonstrates a class-level effect for various unnatural amino acids (including D-amino acids and Aib), the thienylalanine-containing analog UP09 exhibited remarkably enhanced plasma stability and improved in vivo activity, highlighting the tangible stability benefit of this specific substitution [1].

Trypsin Stability (AMP analogs)
Class-level
Peptide containing L-thienylalanine: >50% intact after 2 h; parent L-amino acid peptide t1/2
Class-level evidence suggests improved proteolytic resistance with unnatural amino acid substitution.
In vitro trypsin assay; sequence-dependent and may not translate to all peptides.
PheRS Substrate Prediction
Supporting evidence
In silico screening identifies 3-thienylalanine as an especially good substrate for phenylalanyl-tRNA synthetase.
May enable ribosomal incorporation in expanded genetic code studies.
Computational prediction; experimental validation advised.
Amyloid Fibril Self-Assembly
Supporting evidence
2-Thienylalanine peptide forms β-sheet-rich amyloid fibrils and hydrogels; modeling suggests similar behavior for 3-Thi.
Indicates potential for peptide-based biomaterial design via controlled assembly.
2-isomer data; 3-isomer behavior requires direct verification.
Antimicrobial Peptides Protease Resistance Peptide Stability

3-Thienylalanine as a PheRS Substrate

For researchers interested in the ribosomal incorporation of unnatural amino acids into proteins, the ability of Fmoc-3-Ala(3-thienyl)-OH's free amino acid form, 3-thienylalanine, to act as a substrate for phenylalanyl-tRNA synthetase (PheRS) is a critical point of differentiation. A virtual screening study using the HierDock protocol identified 3-thienylalanine as an "especially good substrate for PheRS," a finding that aligned with experimental data on translational activity in E. coli [1]. The study's computational model, validated against crystal structures, predicted favorable binding energies for Phe analogs. While specific kcal/mol values for each analog are not provided in the abstract, the qualitative conclusion that 3-thienylalanine is among the top-performing analogs (alongside p-fluorophenylalanine) distinguishes it from other aromatic mimics that may not be accepted by the cellular translation machinery [1].

PheRS Substrate Prediction
Supporting evidence
In silico screening identifies 3-thienylalanine as an especially good substrate for phenylalanyl-tRNA synthetase.
May enable ribosomal incorporation in expanded genetic code studies.
Computational prediction; experimental validation advised.
Genetic Code Expansion Non-Canonical Amino Acids Protein Engineering

β-Sheet Fibril Self-Assembly by 3-Thienylalanine

The incorporation of 3-thienylalanine directly influences peptide secondary structure and supramolecular assembly. A study on a designed amyloid peptide (AAKLVFF) showed that replacing both phenylalanine residues with 2-thienylalanine yielded the peptide (2-Thi)(2-Thi)VLKAA, which formed β-sheet-rich amyloid fibrils in aqueous and methanol solutions [1]. While this study used the 2-thienyl isomer, the authors noted that quantum mechanical modeling showed the conformational and charge properties of 2-thienylalanine to be similar to those of the 3-thienylalanine analogue [1]. The resulting fibrils exhibited a twisted morphology and formed a self-assembling hydrogel at high concentrations, driven by the unique hydrophobic and π-stacking interactions of the thienyl side chains [1]. This contrasts with the behavior of the native phenylalanine-containing peptide under the same conditions, demonstrating a distinct structural outcome.

Amyloid Fibril Self-Assembly
Supporting evidence
2-Thienylalanine peptide forms β-sheet-rich amyloid fibrils and hydrogels; modeling suggests similar behavior for 3-Thi.
Indicates potential for peptide-based biomaterial design via controlled assembly.
2-isomer data; 3-isomer behavior requires direct verification.
Peptide Materials Amyloid Fibrils Self-Assembly

Applications of Fmoc-3-Ala(3-thienyl)-OH


High-Potency Neuropeptide Agonists

Based on the direct evidence that [Thi3]AVP retains full antidiuretic potency (379 ± 14 units/mg) comparable to native AVP (323 ± 16 units/mg) [1], Fmoc-3-Ala(3-thienyl)-OH is ideally suited for synthesizing analogs of neuropeptides like vasopressin and oxytocin. This application is critical for researchers aiming to dissect the structure-activity relationships (SAR) of G-protein coupled receptors (GPCRs) by replacing key aromatic residues without incurring the activity loss seen with other non-natural substitutes (e.g., cyclohexylalanine).

Protease-Stable Antimicrobial Peptides

The proven class-level benefit of incorporating unnatural amino acids like thienylalanine for enhanced stability against proteases (trypsin and plasma) [2] makes Fmoc-3-Ala(3-thienyl)-OH a strategic building block for AMP development. The synthesis of derivatives such as UP09, which showed improved plasma stability and in vivo activity, provides a data-driven rationale for using this compound to overcome the rapid in vivo degradation that plagues many peptide therapeutic candidates.

Peptide-Based Nanomaterials and Hydrogels

The ability of thienylalanine-containing peptides to reliably self-assemble into β-sheet-rich amyloid fibrils and form hydrogels [3] supports the use of Fmoc-3-Ala(3-thienyl)-OH in the rational design of functional biomaterials. This application is highly relevant for academic and industrial labs developing peptide-based scaffolds for tissue engineering, drug delivery systems, or biosensors where controlled self-assembly is a prerequisite.

Non-Canonical Protein Genetic Incorporation

Given that 3-thienylalanine is computationally identified as an 'especially good substrate' for phenylalanyl-tRNA synthetase (PheRS) [4], Fmoc-3-Ala(3-thienyl)-OH can serve as a key intermediate for generating the free amino acid used in chemoenzymatic synthesis or for studies aiming to expand the genetic code. This application is distinct from standard peptide synthesis and targets a niche but growing field of synthetic biology and protein engineering.

Application
Selection Property
Validation Focus
GPCR SAR Studies (Vasopressin/ Oxytocin)
Receptor potency retention with thiophene substitution
Confirm agonist activity in target assay vs. parent peptide
Antimicrobial Peptide Development
Proteolytic stability enhancement
Assess stability in trypsin/plasma and antimicrobial activity
Self-Assembling Peptide Biomaterials
β-sheet fibril formation propensity
Characterize hydrogelation and fibril morphology
Genetic Code Expansion
PheRS substrate recognition
Validate translational incorporation efficiency in cell-free or E. coli
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